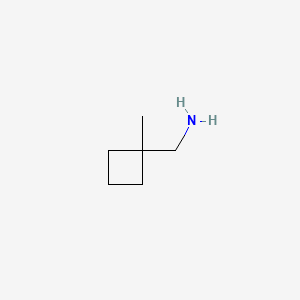

(1-Methylcyclobutyl)methanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(1-methylcyclobutyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(5-7)3-2-4-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBCGJVYSMLKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604819 | |

| Record name | 1-(1-Methylcyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933722-69-1 | |

| Record name | 1-(1-Methylcyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylcyclobutyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Ascendance of Cyclobutane Derived Amines in Organic Chemistry

The story of (1-Methylcyclobutyl)methanamine is intrinsically linked to the broader appreciation of cyclobutane (B1203170) derivatives in organic synthesis. Historically, cyclobutanes were often viewed as chemical oddities due to their significant ring strain, estimated to be around 26.3 kcal/mol. nih.gov This inherent strain, however, is now recognized as a source of unique chemical reactivity and three-dimensional geometry that can be exploited in molecular design.

The journey towards embracing these four-membered rings began with the first synthesis of cyclobutane itself in 1907. nih.gov For many years, the practical applications of cyclobutane derivatives were limited. However, the discovery of natural products containing the cyclobutane core, such as the antimicrobial agent sceptrin, highlighted their biological relevance. nih.gov This spurred chemists to develop new synthetic methodologies for accessing this structural motif.

The development of techniques like [2+2] photocycloadditions and transition-metal-catalyzed reactions has made the synthesis of substituted cyclobutanes more routine. nih.gov This increased accessibility has allowed for a deeper exploration of their utility, particularly in medicinal chemistry, where the rigid, puckered nature of the cyclobutane ring can be used to control the conformation of a molecule and improve its interaction with biological targets. nih.gov The introduction of amine functionalities to the cyclobutane scaffold further expanded their potential, providing a handle for a wide range of chemical transformations and the introduction of desirable physicochemical properties.

A Key Component in Synthetic Organic Chemistry

(1-Methylcyclobutyl)methanamine has emerged as a particularly valuable building block due to the specific combination of a reactive primary amine and a sterically demanding, three-dimensional cyclobutane (B1203170) core. This unique structure allows for its incorporation into larger molecules, influencing their shape, metabolic stability, and target-binding properties.

A prime example of its significance is found in the development of antagonists for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the ORL-1 receptor. This receptor is a member of the opioid receptor family and is implicated in a variety of physiological processes, including pain perception, anxiety, and depression.

In a key patent, researchers described the synthesis of a series of spiropiperidine derivatives as potent and selective ORL-1 antagonists. The synthesis of these complex molecules utilized this compound as a crucial starting material. The amine was reacted with a spiropiperidine ketone intermediate in a reductive amination reaction to introduce the characteristic (1-methylcyclobutyl)methylamino moiety to the final compounds.

The general synthetic scheme involved the reaction of a protected spiropiperidine ketone with this compound in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form the desired amine. This was followed by deprotection and subsequent functionalization to yield the final ORL-1 antagonists.

The incorporation of the (1-methylcyclobutyl)methyl group was shown to be critical for the high affinity and antagonist activity of these compounds at the ORL-1 receptor. This highlights the role of the bulky and conformationally restricted cyclobutane ring in optimizing the interaction of the molecule with the receptor's binding pocket.

Current Research and Future Directions

Direct Synthetic Approaches to this compound

Direct methods offer efficient routes to the target amine, often involving the formation of the key carbon-nitrogen bond in a single or few steps from readily available starting materials.

Acid-Catalyzed Reactions of Methylenecyclobutane (B73084) with Acetonitrile

A prominent direct approach involves the acid-catalyzed reaction of methylenecyclobutane with acetonitrile, a process analogous to the Ritter reaction. wikipedia.orgucla.eduopenochem.orgorganic-chemistry.org The Ritter reaction classically involves the addition of a nitrile to a carbocation, which is typically generated from an alkene or an alcohol in the presence of a strong acid. wikipedia.orgucla.eduopenochem.orgorganic-chemistry.org

In this specific synthesis, the exocyclic double bond of methylenecyclobutane is protonated by a strong acid, such as sulfuric acid, to form a stable tertiary carbocation at the 1-position of the cyclobutane (B1203170) ring. This carbocation is then attacked by the nucleophilic nitrogen atom of acetonitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed under aqueous acidic conditions to yield N-(1-methylcyclobutyl)acetamide. Finally, hydrolysis of this amide, typically under basic or acidic conditions, furnishes the desired primary amine, this compound.

Table 1: Key Steps in the Acid-Catalyzed Synthesis from Methylenecyclobutane

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Methylenecyclobutane | Strong Acid (e.g., H₂SO₄) | 1-Methylcyclobutyl cation |

| 2 | 1-Methylcyclobutyl cation, Acetonitrile | - | Nitrilium ion |

| 3 | Nitrilium ion | Water | N-(1-Methylcyclobutyl)acetamide |

| 4 | N-(1-Methylcyclobutyl)acetamide | Acid or Base/Water | This compound |

Reductive Amination Strategies from Cyclobutyl Methyl Ketone

Reductive amination provides another direct and widely used method for the synthesis of amines from carbonyl compounds. studymind.co.uk In this case, this compound can be prepared from cyclobutyl methyl ketone. This transformation can be achieved through both chemical and biocatalytic methods.

The chemical approach involves the reaction of cyclobutyl methyl ketone with an amine source, such as ammonia (B1221849) or a protected form of ammonia, to form an imine or a related intermediate. This intermediate is then reduced in situ to the corresponding primary amine. A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion over the ketone starting material. studymind.co.uk

Biocatalytic reductive amination has emerged as a powerful and sustainable alternative. Imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the direct reductive amination of ketones with an amine donor, often with high stereoselectivity. This approach is particularly valuable for the synthesis of chiral amines.

Multi-Step Synthesis Pathways Involving Cyclobutane Intermediates

Multi-step syntheses allow for the construction of the target molecule from precursors that may not be directly convertible but offer greater flexibility in terms of structural modification.

Derivations from Brominated γ-Butyrolactone

A more intricate synthetic route can be envisioned starting from α-bromo-γ-butyrolactone. orgsyn.orgmpg.de While not a direct precursor, this starting material can be used to construct the cyclobutane ring system. The synthesis of γ-butyrolactone derivatives is a well-established field in organic chemistry. ucla.eduopenochem.orgnih.govnih.govresearchgate.net

A plausible synthetic sequence could involve the opening of the lactone ring, followed by a series of transformations to build the cyclobutane structure. For instance, the ring-opened product could be functionalized to enable an intramolecular cyclization, forming a cyclobutanecarboxylic acid derivative. Subsequent steps would then be required to introduce the methyl group and convert the carboxylic acid functionality into the aminomethyl group.

Intermediate Functionalization and Transformations to the Amine

Once a suitable cyclobutane intermediate, such as 1-methylcyclobutanecarbonitrile or a 1-methylcyclobutanecarboxylic acid derivative, is obtained, several standard transformations can lead to the final amine product.

1-Methylcyclobutanecarbonitrile can be synthesized and subsequently reduced to this compound. nih.gov The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis and can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. studymind.co.uknih.govlibretexts.orgorganic-chemistry.org

Alternatively, if a 1-methylcyclobutanecarboxylic acid derivative is synthesized, it can be converted to the primary amine via a Curtius, Hofmann, or Schmidt rearrangement. These reactions proceed through an acyl azide (B81097), an N-bromoamide, or a protonated azide intermediate, respectively, which rearranges to an isocyanate that is subsequently hydrolyzed to the amine.

Derivatization Reactions of the Amine Functionality

The primary amine group of this compound is a versatile functional handle that can undergo a variety of chemical transformations to produce a range of derivatives. These reactions are standard for primary amines and include the formation of amides, sulfonamides, and ureas.

Amide Formation: The amine can react with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding N-(1-methylcyclobutyl)methyl amides. researchgate.netmdpi.com

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields N-(1-methylcyclobutyl)methyl sulfonamides. nih.govmdpi.comnih.govdergipark.org.tr

Urea Formation: Treatment with isocyanates or by reaction with phosgene (B1210022) or its equivalents followed by another amine leads to the formation of substituted ureas. nih.govorganic-chemistry.orgnih.gov

Table 2: Common Derivatization Reactions of this compound

| Derivative Class | Reagent | General Product Structure |

| Amide | R-COCl or (R-CO)₂O | R-CO-NH-CH₂-(C₄H₆)-CH₃ |

| Sulfonamide | R-SO₂Cl | R-SO₂-NH-CH₂-(C₄H₆)-CH₃ |

| Urea | R-N=C=O | R-NH-CO-NH-CH₂-(C₄H₆)-CH₃ |

Oxidative Transformations to Amides and Nitriles

While the direct oxidation of primary amines to amides is not a standard transformation, the conversion of amines into amides is a fundamental reaction in organic synthesis, typically achieved through acylation. The corresponding amide, N-((1-methylcyclobutyl)methyl)acetamide, can be readily synthesized by reacting this compound with an acylating agent like acetic anhydride (B1165640) or acetyl chloride.

A more direct, albeit less common, oxidative pathway could conceptually involve reagents capable of oxidizing the aminomethyl group. General methods for the oxidative transformation of α-aminonitriles to amides have been developed using reagents such as meta-Chloroperoxybenzoic acid (m-CPBA) in the presence of a base like potassium hydroxide (B78521) (KOH) researchgate.net. However, the direct application to this compound to yield the corresponding nitrile (1-methylcyclobutanecarbonitrile) is not a widely documented process. The conversion of primary amines to nitriles typically requires multi-step sequences or specialized catalytic systems.

A more established route to the corresponding amide, for instance, N-methylacetamide, involves the direct amination of a carboxylic acid (acetic acid) with an amine (methylamine) at elevated temperatures, followed by distillation google.com. This highlights that condensation/acylation reactions are the predominant methods for amide formation from amines rather than direct oxidation.

Reductive Processes and Amine Interconversions

Reductive processes are fundamental to the synthesis of this compound itself. Two primary pathways include the reduction of a nitrile and the reductive amination of an aldehyde. libretexts.org

Reduction of 1-Methylcyclobutanecarbonitrile: The nitrile group is a versatile precursor to primary amines. The synthesis of this compound can be efficiently achieved through the reduction of 1-methylcyclobutanecarbonitrile. Powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation, converting the nitrile into the primary amine with the same number of carbon atoms. libretexts.org

Reductive Amination of 1-Methylcyclobutanecarbaldehyde: Reductive amination is a powerful and widely used method for forming C-N bonds. nih.gov This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org To synthesize the primary amine this compound, 1-methylcyclobutanecarbaldehyde is treated with ammonia to form an intermediate imine. This imine is then reduced in situ to the target amine. libretexts.org Common laboratory reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.org

The following table provides a summary of these key reductive synthetic routes.

Table 1: Reductive Synthetic Routes to this compound| Precursor | Reagents | Product | Key Features |

|---|---|---|---|

| 1-Methylcyclobutanecarbonitrile | 1. LiAlH₄ 2. H₂O | This compound | High-yielding; Utilizes a powerful, non-selective reducing agent. |

| 1-Methylcyclobutanecarbaldehyde | NH₃, NaBH(OAc)₃ | This compound | One-pot procedure; Milder reducing agent improves functional group tolerance. libretexts.org |

Formation of Hydrochloride Salts for Enhanced Handling in Research

Primary amines like this compound are often converted into their hydrochloride salts to improve their physical properties for research and development. americanelements.comnih.gov The free amine is a liquid, but its salt form, this compound hydrochloride, is typically a solid powder. americanelements.comsigmaaldrich.com

This transformation offers several advantages:

Enhanced Stability: Salts are generally more stable to atmospheric oxidation and have a longer shelf life than the corresponding free bases.

Improved Handling: Crystalline solids are easier to weigh, handle, and store compared to liquids. sigmaaldrich.com

Increased Solubility: The hydrochloride salt often exhibits improved solubility in protic solvents, including water.

The salt is prepared through a straightforward acid-base reaction by treating a solution of this compound with hydrochloric acid (HCl). nih.gov The resulting product can then be isolated by precipitation and filtration or by evaporation of the solvent. This salt is commercially available and widely used in research settings. americanelements.comapolloscientific.co.uk

Comparative Analysis of Synthetic Routes for Related Cyclobutylamine (B51885) Derivatives

The synthesis of cyclobutane-containing amines can be approached through several distinct strategies, each with its own merits and drawbacks. A comparative analysis of these routes provides insight into the selection of an appropriate method based on factors like starting material availability, desired substitution pattern, and scalability.

One proposed synthetic route toward substituted aminocyclobutanes begins with cyclobutanecarboxylic acid. calstate.edu This can be deprotonated and alkylated to introduce substituents, such as in the formation of 1-methyl-1-cyclobutanecarboxylic acid. A subsequent Curtius rearrangement, using a reagent like diphenylphosphoryl azide (DPPA), can convert the carboxylic acid into an isocyanate, which is then hydrolyzed to the primary amine. calstate.edu

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. researchgate.net For instance, the synthesis of a chiral cyclobutane-containing amine was compared between a chemical route and an enzymatic route using a transaminase. The enzymatic reductive amination was noted as a direct, selective, and environmentally friendly methodology. researchgate.net

Engineered enzymes, specifically P450 variants, have also been utilized for the selective C-H hydroxylation of N-protected cyclobutylamine derivatives. acs.org This approach allows for the divergent and selective synthesis of multiple hydroxylated isomers from a common starting material, offering significant efficiency gains over preparing each isomer through a separate, multi-step synthesis. nih.govacs.org

The following table compares various synthetic approaches for this compound and related derivatives.

Table 2: Comparative Analysis of Synthetic Routes| Synthetic Method | Starting Material Example | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitrile Reduction | 1-Methylcyclobutanecarbonitrile | LiAlH₄ reduction | Direct, high yield. libretexts.org | Requires a powerful, often unselective reducing agent. |

| Reductive Amination | 1-Methylcyclobutanecarbaldehyde | Imine formation and reduction | One-pot reaction; uses milder reagents. libretexts.org | Aldehyde precursor may be less stable or accessible. |

| Curtius Rearrangement | 1-Methylcyclobutanecarboxylic acid | Carboxylic acid to amine conversion | Access from readily available carboxylic acids. calstate.edu | Multi-step; may use hazardous reagents (azides). |

| Enzymatic Reductive Amination | Cyclobutyl Ketone | Biocatalytic amination | High stereoselectivity for chiral targets; green methodology. researchgate.net | Requires specific enzyme; may have substrate scope limitations. |

| C-H Functionalization | N-Boc-cyclobutylamine | P450-catalyzed hydroxylation | Late-stage functionalization; access to diverse isomers. nih.govacs.org | Requires engineered enzymes; may produce mixtures. |

Nucleophilic Properties and Reactivity of the Primary Amine

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophile capable of donating this electron pair to an electrophile. The nucleophilicity of amines is a critical factor in a wide range of chemical reactions, including alkylation, acylation, and addition reactions. fiveable.mestudysmarter.co.uk

The reactivity of primary amines as nucleophiles is influenced by both electronic and steric factors. fiveable.me Electron-donating alkyl groups generally enhance the nucleophilicity of the amine by increasing the electron density on the nitrogen atom. fiveable.me In the case of this compound, the cyclobutyl group, being an alkyl substituent, is expected to increase the electron density on the nitrogen, making it a stronger nucleophile than ammonia. However, the steric bulk of the 1-methylcyclobutyl group plays a significant role in moderating this reactivity. masterorganicchemistry.com

Steric hindrance can significantly impede the approach of the nucleophilic amine to the electrophilic center, thereby slowing down the reaction rate. fiveable.memasterorganicchemistry.com For this compound, the presence of the quaternary carbon atom of the cyclobutane ring directly attached to the aminomethyl group creates a sterically hindered environment around the nitrogen atom. This steric crowding is more pronounced than that of a simple primary amine like ethylamine. reddit.com Consequently, while electronically it is a good nucleophile, its reactivity in SN2 reactions with bulky alkyl halides may be diminished compared to less hindered primary amines. fiveable.memasterorganicchemistry.com

Participation in Acid-Catalyzed Rearrangement Reactions

The strained four-membered ring of cyclobutane derivatives can be susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions. researchgate.net The inherent ring strain in cyclobutanes, a combination of angle strain and torsional strain, makes them more reactive than their acyclic or larger-ring counterparts. masterorganicchemistry.com

While specific studies on the acid-catalyzed rearrangement of this compound are not extensively documented, the behavior of other cyclobutane derivatives provides insight into potential reaction pathways. researchgate.net Acid catalysis can lead to the protonation of the amine group, forming an ammonium (B1175870) salt. Under more forcing conditions, protonation of the cyclobutane ring itself or subsequent reaction steps could initiate a rearrangement.

For instance, acid-catalyzed rearrangements of other functionalized cyclobutanes have been observed to proceed via ring expansion or contraction, driven by the relief of ring strain. researchgate.net In the context of this compound, potential acid-catalyzed rearrangements could involve the expansion of the cyclobutane ring to a more stable cyclopentyl system or cleavage of the cyclobutane ring. The specific pathway would be highly dependent on the reaction conditions and the nature of the acid catalyst employed. For example, studies on the ring-opening of cyclobutene (B1205218) radical cations have shown a preference for pathways that lead to more stable products, a principle that could apply here as well. acs.orgnih.gov

Mechanistic Studies of Chemical Bond Formation

The formation of new chemical bonds involving the primary amine of this compound is central to its synthetic utility. A key reaction is N-alkylation, where the amine reacts with an alkyl halide or another electrophile to form a secondary amine.

The mechanism of N-alkylation of primary amines typically proceeds via a nucleophilic substitution (SN2) pathway. rsc.orgacs.org However, a significant challenge in the monoalkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. rsc.org This can lead to the formation of tertiary amines and quaternary ammonium salts.

For a sterically hindered amine like this compound, the rate of the initial alkylation will be influenced by the steric bulk of both the amine and the electrophile. researchgate.net Mechanistic studies on the N-alkylation of other hindered amines have highlighted strategies to achieve selective monoalkylation, often involving the use of specific catalysts or reaction conditions that can differentiate between the primary and secondary amine. rsc.orgresearchgate.net For example, iridium-catalyzed N-alkylation of amines with alcohols proceeds through a "borrowing hydrogen" mechanism, which involves the temporary oxidation of the alcohol to an aldehyde, followed by imine formation and subsequent reduction. rsc.orgacs.org

Recent advances in photoredox catalysis have also provided methods for the synthesis of sterically hindered primary amines, suggesting alternative mechanistic pathways for bond formation that involve radical intermediates. acs.orgrsc.org These methods could potentially be applied to reactions involving this compound.

Influence of Reaction Conditions on Reaction Outcomes and Selectivity

The outcome and selectivity of reactions involving this compound are highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, temperature, catalyst, and the nature of the reactants all play a crucial role.

In N-alkylation reactions, for example, the choice of base and solvent can significantly impact the selectivity for mono- versus poly-alkylation. A strategy to achieve selective monoalkylation involves using the amine hydrobromide salt in the presence of a base, where the reactant primary amine is selectively deprotonated while the product secondary amine remains protonated and thus less reactive. rsc.org

The synthesis of substituted cyclobutanes, which can be analogous to reactions modifying the this compound scaffold, also demonstrates the profound influence of reaction conditions. For instance, in the palladium-catalyzed C-H arylation of cyclobutane derivatives, the choice of ligand, oxidant, and temperature can dramatically affect the yield and selectivity of the reaction. nih.gov

The following table, derived from a study on the optimization of a Pd-catalyzed C-H arylation of a cyclobutane substrate, illustrates how varying reaction conditions can impact product yield. While not directly involving this compound, it provides a clear example of the principles of reaction optimization that would be applicable.

| Entry | Catalyst (mol %) | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | None | Toluene | 110 | 45 |

| 2 | Pd(OAc)₂ (10) | None | Toluene | 110 | 58 |

| 3 | Pd(OAc)₂ (5) | PPh₃ | Toluene | 110 | 32 |

| 4 | Pd(OAc)₂ (5) | None | Dioxane | 100 | 65 |

| 5 | Pd(OAc)₂ (5) | None | DMF | 120 | 78 |

Similarly, solvent choice can influence the pathways of rearrangement reactions. Studies on the ring-opening of cyclobutene radical cations have shown that the solvent can alter the preference for different reaction pathways. acs.org Therefore, careful control of reaction conditions is paramount to achieving desired outcomes and high selectivity in the chemical transformations of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. For (1-Methylcyclobutyl)methanamine, both proton (¹H) and carbon-13 (¹³C) NMR are pivotal.

Application of ¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, offering clues to its position relative to other atoms and functional groups. docbrown.infoinflibnet.ac.in In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl group protons, the cyclobutyl ring protons, and the aminomethyl (-CH₂NH₂) protons.

The protons of the methyl group (CH₃) would likely appear as a singlet in the upfield region of the spectrum, typically around 0.9-1.3 ppm, characteristic of alkyl protons. orgchemboulder.com The protons on the cyclobutyl ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. Their chemical shifts would generally fall within the range of 1.5-2.5 ppm. The protons of the methylene (B1212753) group attached to the nitrogen atom (-CH₂NH₂) would be expected to appear further downfield, influenced by the electronegativity of the nitrogen atom, likely in the range of 2.5-3.0 ppm. orgchemboulder.com The protons on the amine group (-NH₂) itself often present as a broad singlet, and its chemical shift can be variable, typically between 1-5 ppm, depending on factors like solvent and concentration. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~1.2 | Singlet |

| Cyclobutyl Ring (CH₂) | ~1.6 - 2.0 | Multiplet |

| Aminomethyl (CH₂NH₂) | ~2.5 | Singlet |

| Amine (NH₂) | Variable (1-5) | Broad Singlet |

Application of ¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. oregonstate.edudocbrown.info Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon of the methyl group would resonate at the highest field (lowest ppm value), typically in the range of 10-25 ppm. libretexts.org The quaternary carbon of the cyclobutyl ring, to which the methyl and aminomethyl groups are attached, would appear in the range of 35-40 ppm. pdx.edu The methylene carbons of the cyclobutyl ring would be found in the range of 16-35 ppm. libretexts.org The carbon of the aminomethyl group (-CH₂NH₂) would be shifted downfield due to the attached nitrogen, appearing in the 37-45 ppm range. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Carbon (CH₃) | ~22 |

| Cyclobutyl Methylene Carbons (CH₂) | ~30 |

| Quaternary Cyclobutyl Carbon (C) | ~37 |

| Aminomethyl Carbon (CH₂NH₂) | ~55 |

Determination of Stereochemistry and Purity using NMR

NMR spectroscopy is a powerful tool for assessing the stereochemistry and purity of chiral compounds like this compound. researchgate.net The presence of a single enantiomer or a racemic mixture can be determined using chiral derivatizing agents or chiral solvating agents. researchgate.netresearchgate.net These agents react with the amine to form diastereomers, which are distinguishable by NMR due to their different chemical environments. researchgate.net The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess (ee), providing a quantitative measure of purity. researchgate.net Furthermore, the presence of any impurities would be indicated by additional, unassigned peaks in the NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H and C-H bonds.

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as a doublet (two peaks) in the region of 3300-3500 cm⁻¹. orgchemboulder.com The N-H bending vibration is usually observed in the range of 1580-1650 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the alkyl groups (methyl and cyclobutyl) would be found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. orgchemboulder.com The presence of these characteristic peaks in the IR spectrum provides strong evidence for the structure of this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 (doublet) |

| Primary Amine (N-H) | Bend | 1580 - 1650 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₁₃N), the molecular weight is 99.17 g/mol . synblock.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 99.

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, alpha-cleavage could lead to the loss of a propyl radical to form a fragment with m/z = 56, or the loss of an ethyl radical to form a fragment with m/z = 70. Another prominent fragmentation would be the loss of the aminomethyl group, leading to the formation of the 1-methylcyclobutyl cation with an m/z of 69. nih.gov The base peak, the most abundant ion, is often the fragment resulting from the loss of a hydrogen atom from the molecular ion (M-1), which would appear at m/z 98.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 99 | [C₆H₁₃N]⁺ (Molecular Ion) |

| 98 | [C₆H₁₂N]⁺ |

| 84 | [C₅H₈N]⁺ |

| 69 | [C₅H₉]⁺ |

| 56 | [C₃H₆N]⁺ |

Optical Rotation for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Optical rotation measurement, using a polarimeter, is a classical method to determine the enantiomeric purity of a chiral compound. libretexts.orgwikipedia.org Each enantiomer will rotate the plane of plane-polarized light by an equal amount but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise. wikipedia.org

The specific rotation, [α], is a characteristic physical property of a chiral compound. wikipedia.org A pure enantiomer will exhibit a specific rotation value, while a racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of zero, as the rotations of the individual enantiomers cancel each other out. libretexts.org By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated. wikipedia.org This provides a direct measure of the sample's enantiomeric purity.

Chromatographic Methods (LC-MS) in Characterization of Derivatives

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of derivatives of this compound. This powerful hyphenated method combines the separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry, making it indispensable for the analysis of complex mixtures and the structural elucidation of novel compounds. In the context of this compound derivatives, such as its N-acetyl, N-formyl, and N-benzyl analogs, LC-MS provides critical information on their molecular weight, structure, purity, and quantity.

The general workflow for the LC-MS analysis of these derivatives involves the development of a suitable chromatographic method, typically on a reversed-phase (RP) column, to achieve separation from the parent compound and any potential impurities. The eluent from the LC column is then introduced into the mass spectrometer, where the molecules are ionized, most commonly via electrospray ionization (ESI), and their mass-to-charge ratios (m/z) are determined. For structural confirmation, tandem mass spectrometry (MS/MS) is employed, where precursor ions of the derivatives are fragmented to produce a characteristic pattern of product ions, which serves as a molecular fingerprint.

The characterization of N-acylated and N-alkylated derivatives of this compound by LC-MS reveals distinct and predictable chromatographic and mass spectrometric behaviors. Reversed-phase chromatography separates these compounds based on their relative hydrophobicity. The parent compound, this compound, being a primary amine, is relatively polar and thus exhibits a shorter retention time. Derivatization of the amine group alters the molecule's polarity and size, leading to changes in its retention behavior.

Mass spectrometric analysis in positive ESI mode typically shows the protonated molecule [M+H]⁺ as the most abundant ion in the full scan mass spectrum. The high-resolution mass of this ion allows for the confirmation of the elemental composition of the derivative. Subsequent MS/MS analysis provides structural insights through characteristic fragmentation patterns. A common fragmentation pathway for these derivatives involves the cleavage of the bond between the nitrogen and the cyclobutyl methyl group, as well as fragmentation within the cyclobutyl ring itself.

Below are illustrative data tables representing typical findings from the LC-MS analysis of N-acetyl, N-formyl, and N-benzyl derivatives of this compound.

Table 1: Chromatographic and Mass Spectrometric Data for this compound and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Retention Time (min) | [M+H]⁺ (m/z) |

| This compound | C₆H₁₃N | 99.17 | 2.5 | 100.12 |

| N-acetyl-(1-methylcyclobutyl)methanamine | C₈H₁₅NO | 141.21 | 4.2 | 142.13 |

| N-formyl-(1-methylcyclobutyl)methanamine | C₇H₁₃NO | 127.18 | 3.8 | 128.11 |

| N-benzyl-(1-methylcyclobutyl)methanamine | C₁₃H₁₉N | 189.30 | 8.1 | 190.16 |

Table 2: Key MS/MS Fragmentation Data for Derivatives of this compound

| Precursor Ion [M+H]⁺ (m/z) | Derivative | Key Fragment Ions (m/z) | Putative Fragment Structure/Loss |

| 142.13 | N-acetyl-(1-methylcyclobutyl)methanamine | 100.12 | [M+H - C₂H₂O]⁺ |

| 83.08 | [C₆H₁₁]⁺ | ||

| 57.07 | [C₄H₉]⁺ | ||

| 128.11 | N-formyl-(1-methylcyclobutyl)methanamine | 100.12 | [M+H - CO]⁺ |

| 83.08 | [C₆H₁₁]⁺ | ||

| 57.07 | [C₄H₉]⁺ | ||

| 190.16 | N-benzyl-(1-methylcyclobutyl)methanamine | 91.05 | [C₇H₇]⁺ (benzyl cation) |

| 100.12 | [M+H - C₇H₇]⁺ | ||

| 83.08 | [C₆H₁₁]⁺ |

These tables illustrate how LC-MS data can be used to differentiate and characterize various derivatives of this compound. The unique combination of retention time and mass spectrometric fragmentation patterns provides a high degree of confidence in the identification of each specific analog.

Computational Chemistry and Theoretical Studies

Quantum-Chemical Ab Initio Calculations

Ab initio quantum-chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods are crucial for predicting various molecular properties without reliance on empirical parameters.

Determination of Molecular Structure and Total Energy

The geometry of (1-methylcyclobutyl)methanamine, like other cyclobutane (B1203170) derivatives, is characterized by a puckered four-membered ring. Computational methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) can be used to optimize the molecular geometry and determine the most stable conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Calculation of Enthalpies of Formation (ΔfH°) using Isodesmic Reactions and G2MP2 Procedures

The standard enthalpy of formation (ΔfH°) is a key thermochemical property. While it can be determined experimentally, computational methods provide a powerful alternative, especially for compounds that are difficult to study in the lab.

Isodesmic Reactions: An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type is conserved on both the reactant and product sides. sigmaaldrich.combldpharm.com This approach is highly effective for calculating the enthalpy of formation of a target molecule because it allows for a significant cancellation of errors in the quantum-chemical calculations. nih.govsigmaaldrich.com For this compound, a suitable isodesmic reaction could be:

This compound + Propane + Methylamine → Isobutane + Ethylamine + Cyclobutane

By calculating the reaction enthalpy (ΔrH°) at a given level of theory and using the known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for this compound can be accurately estimated.

G2MP2 Procedure: The Gaussian-2/Møller-Plesset second order (G2MP2) is a composite computational method designed to calculate accurate thermochemical data, such as enthalpies of formation. nih.govznaturforsch.com It involves a series of calculations at different levels of theory and with different basis sets, which are then combined to approximate a high-level calculation. The G2MP2 procedure has been successfully applied to determine the enthalpies of formation for a wide range of organic molecules, including those with complex structures. znaturforsch.com

The application of the G2MP2 method to this compound would involve geometry optimization at the MP2/6-31G(d) level, followed by single-point energy calculations at higher levels of theory. The resulting total energy is then used, often in conjunction with atomization or isodesmic reaction schemes, to derive a precise enthalpy of formation.

Calculation of Enthalpies of Hydrogenation (ΔhydrH°) of Related Imines

Computational chemistry can also be used to predict the thermochemical properties of related reactions, such as the hydrogenation of imines to form amines. The corresponding imine to this compound would be (1-methylcyclobutyl)methanimine. The enthalpy of hydrogenation (ΔhydrH°) for the reaction:

(1-Methylcyclobutyl)methanimine + H₂ → this compound

can be calculated by computing the total enthalpies of the reactant and product molecules. The difference between these values gives the enthalpy of the reaction. This provides valuable information about the stability of the imine relative to the amine and the thermodynamics of the reduction process.

Application of Additivity Rules and Group Contributions for Thermochemical Predictions

While ab initio methods are powerful, simpler methods based on group additivity can also provide good estimates of thermochemical properties. These methods assume that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

For this compound, the enthalpy of formation could be estimated by summing the contributions of the following groups:

A quaternary carbon in a four-membered ring bonded to a methyl group and a CH₂NH₂ group.

CH₂ groups within the cyclobutane ring.

A CH₂ group attached to the ring and the amino group.

A primary amine (NH₂) group.

Corrections for ring strain and interactions between adjacent groups are also necessary to improve the accuracy of these predictions. The inherent strain energy of the cyclobutane ring is a significant factor. nih.gov Computational studies on substituted cyclobutanes have shown that methyl substitution can influence this strain energy. For instance, calculations have indicated that 1,1-dimethylcyclobutane is significantly less strained than cyclobutane itself, suggesting a thermodynamic component to the gem-dimethyl effect. nih.govacs.org This highlights the importance of accounting for such substituent effects when applying additivity rules.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transient species like intermediates and transition states that are often difficult to observe experimentally. rsc.org

Investigation of Reaction Intermediates and Transition States

For reactions involving this compound, computational methods can be used to map out the potential energy surface. This involves locating the structures of all reactants, products, intermediates, and transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product.

For example, in a hypothetical Sₙ2 reaction where the amino group of this compound acts as a nucleophile, computational modeling could be used to:

Model the reactants and products: The geometries and energies of the isolated this compound and the electrophile, as well as the final product and leaving group, would be calculated.

Locate the transition state: A transition state search algorithm would be used to find the geometry of the transition state, where the new bond is partially formed and the old bond is partially broken.

Calculate the activation energy: The energy difference between the transition state and the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Trace the reaction path: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state correctly connects the reactants and products.

By studying these aspects, a detailed, step-by-step understanding of the reaction mechanism can be achieved.

In Silico Approaches in Chemical Biology and Drug Design

In silico methods, which utilize computer simulations and computational models, have become an indispensable part of modern chemical biology and drug discovery. nih.govresearchgate.net These approaches accelerate the identification and optimization of potential drug candidates by predicting their physicochemical properties, biological activity, and pharmacokinetic profiles before they are synthesized in the laboratory. longdom.org For a compound like this compound, in silico tools can provide a comprehensive evaluation of its drug-like potential.

The initial step in an in silico assessment involves the calculation of key molecular descriptors. These descriptors, which quantify various aspects of a molecule's structure and properties, are used in models that predict its behavior. For the hydrochloride salt of this compound, several such properties have been computationally determined. nih.gov

Computed Properties for this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClN | PubChem nih.gov |

| Molecular Weight | 135.63 g/mol | PubChem nih.gov |

| IUPAC Name | This compound;hydrochloride | PubChem nih.gov |

| InChI Key | QIDPAPJHVFAHPT-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | CC1(CCC1)CN.Cl | PubChem nih.gov |

Beyond basic properties, in silico models are used for more complex analyses:

Pharmacokinetic (ADME) Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine the fate of a drug in the body. eijppr.com Computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential metabolic pathways for this compound. These predictions help to identify potential liabilities early in the drug discovery process. researchgate.net

Molecular Docking: If a biological target (like an enzyme or receptor) is known, molecular docking simulations can predict how this compound might bind to it. nih.gov This technique models the interactions between the small molecule (ligand) and the target's binding site, providing an estimate of binding affinity. This is crucial for structure-based drug design (SBDD), where the goal is to design ligands that fit optimally into a target's structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org By including this compound in a dataset of related molecules, its activity could be predicted, helping to prioritize it for further testing.

The cyclobutane motif is of growing interest in medicinal chemistry as a bioisostere for other groups, offering a rigid, three-dimensional scaffold to explore chemical space beyond traditional "flat" aromatic rings. rsc.org In silico approaches are vital for efficiently exploring the potential of novel building blocks like this compound in the design of next-generation therapeutics. nih.gov

Research Applications in Interdisciplinary Fields

Role as a Key Reagent in Complex Organic Synthesis

(1-Methylcyclobutyl)methanamine serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical compounds. Its structural motif, featuring a cyclobutane (B1203170) ring with a methyl and an aminomethyl substituent, provides a unique three-dimensional framework that is of interest in medicinal chemistry for exploring new chemical spaces.

Patent literature reveals its use as a key intermediate in the synthesis of various biologically active molecules. For instance, it is utilized in the preparation of compounds targeting G-protein coupled receptors (GPCRs), which are important in a multitude of physiological processes. The synthesis often involves the reaction of this compound with a carboxylic acid derivative to form an amide bond, a common linkage in many pharmaceutical drugs.

One specific example is its use in the synthesis of modulators for the relaxin family peptide receptor 1 (RXFP1), which are being investigated for the treatment of heart failure. google.com In this context, this compound hydrochloride is reacted with a complex carboxylic acid in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to yield the desired amide. google.com

Another documented application is in the creation of inhibitors for CC chemokine receptor 6 (CCR6), which are under investigation for treating autoimmune diseases like rheumatoid arthritis. google.com The synthesis involves the reaction of this compound with a substituted pyrazole (B372694) derivative. google.com

Furthermore, this amine has been incorporated into the synthesis of pharmaceutical compounds targeting muscarinic acetylcholine (B1216132) receptors, which are implicated in various disorders of the nervous system. google.com The synthetic route involves the reaction of this compound with a piperidine-based carboxylic acid ester in the presence of a trialkylaluminum reagent. google.com

The following table summarizes the role of this compound as a reagent in the synthesis of pharmacologically relevant compounds as described in patent literature.

| Target Molecule/Class | Synthetic Reaction | Reagents | Reference |

| RXFP1 Modulators | Amide coupling with a complex carboxylic acid | EDC, HOBt, DMF | google.com |

| CCR6 Inhibitors | Reaction with a substituted pyrazole derivative | - | google.com |

| Muscarinic Acetylcholine Receptor Modulators | Reaction with a piperidine-based carboxylic acid ester | Triethylamine, Trimethylaluminum | google.com |

Utilization in Catalytic Systems as a Ligand with Transition Metals

While the primary amine functionality of this compound suggests its potential to act as a ligand for transition metals, there is limited publicly available research specifically detailing its application in catalytic systems. Amines are well-known to coordinate with transition metals to form complexes that can catalyze a variety of organic transformations. The steric bulk and electronic properties of the (1-methylcyclobutyl)methyl group could influence the catalytic activity and selectivity of such potential complexes. However, specific examples of catalytically active complexes containing this compound as a ligand are not extensively documented in peer-reviewed literature.

Intermediate in the Synthesis of Pharmacologically Relevant Chemical Probes

As established in section 6.1, this compound is a valuable intermediate in the synthesis of complex molecules with potential pharmacological relevance. These molecules can be considered chemical probes for investigating the function of specific biological targets. For instance, the synthesized CCR6 inhibitors and RXFP1 modulators containing the (1-methylcyclobutyl)methyl group can be used to study the roles of these receptors in health and disease. google.comgoogle.com

The use of this compound as a building block allows for the systematic modification of a lead compound's structure, a key process in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. The unique shape and conformational rigidity of the cyclobutane ring can be exploited to design probes that fit into specific binding pockets of target proteins. nih.govru.nl

Development of RXFP1 Modulators

The relaxin family peptide receptor 1 (RXFP1) is a validated G-protein coupled receptor (GPCR) target for the treatment of heart failure. Activation of RXFP1 by the hormone relaxin is associated with beneficial hemodynamic, anti-fibrotic, and anti-inflammatory effects. Research has focused on developing small-molecule modulators of this receptor.

In a patent by AstraZeneca AB and Mitsubishi Tanabe Pharma Corporation, this compound is used as a key building block in the synthesis of novel RXFP1 modulators. The patent describes a series of compounds, including derivatives where the (1-methylcyclobutyl)methyl group is incorporated into the final molecule, designed for the treatment of heart failure. These compounds were tested for their ability to modulate RXFP1, with their potency measured by EC₅₀ values in a cyclic adenosine (B11128) monophosphate (cAMP) assay.

Table 1: Examples of this compound-derived RXFP1 Modulators and their Potency Data sourced from patent WO 2022/122773 A1.

| Compound Structure Class | Biological Target | Reported Potency (EC₅₀) |

|---|---|---|

| 4-(2-Fluoro-4-methoxy-5-(3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic Acid Derivatives | RXFP1 | EC₅₀ values reported in the micromolar (μM) range |

Synthesis of Selective Muscarinic Receptor Agonists (M1 and M4)

Muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are critical targets for treating cognitive disorders and psychoses, such as those associated with Alzheimer's disease and schizophrenia. google.comgoogle.com The development of agonists that selectively target M1 and/or M4 receptors over the M2 and M3 subtypes is a key goal in neuroscience research to avoid peripheral side effects. google.com

A patent assigned to Sosei Heptares describes the synthesis of novel heterocyclic compounds that act as selective M1 and/or M4 receptor agonists. google.com In this patent, this compound is explicitly listed as a commercially available intermediate used in the preparation of these advanced agonists. google.com The document outlines methods to create complex final products intended for the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders by leveraging starting materials like this compound. google.com

Identification and Synthesis of PU.1 Inhibitors for Research on Neurological Disorders

The transcription factor PU.1 is a critical regulator of gene expression in hematopoietic (blood cell) development. Research has demonstrated that inhibiting PU.1 can be a therapeutic strategy for certain cancers. nih.govnih.gov Specifically, first-in-class small-molecule inhibitors of PU.1, belonging to the heterocyclic diamidine family, have been developed. nih.gov These inhibitors have been shown to disrupt the interaction of PU.1 with target gene promoters, leading to reduced cell growth and the induction of apoptosis in acute myeloid leukemia (AML) cells. nih.govnih.gov This provides a proof-of-concept for PU.1 inhibition as a potential treatment for AML. nih.gov

While the user's query specified research into neurological disorders, the available scientific literature primarily documents the application of PU.1 inhibitors in the context of leukemia. nih.govnih.gov Furthermore, the synthesis of the specific PU.1 inhibitors described in these studies does not mention the use of this compound as a building block.

Design and Optimization of Novel Biological Target Inhibitors (e.g., NACK)

The design of inhibitors for specific biological targets is a cornerstone of drug discovery. However, the application of this compound in the design and optimization of inhibitors for the biological target known as NACK is not documented in the searched scientific and patent literature.

Advanced Synthetic Building Block in Patent Literature

The value of this compound as a synthetic intermediate is underscored by its appearance in the patent literature for creating novel chemical entities. Its incorporation into drug candidates for diverse biological targets highlights its utility for medicinal chemists.

Patents for both RXFP1 modulators and selective M1/M4 muscarinic agonists feature this compound as a key starting material or intermediate. google.com Its cyclobutyl group provides a rigid, three-dimensional scaffold that can be advantageous for achieving specific receptor-ligand interactions, while the primary amine handle allows for straightforward chemical modification and incorporation into larger, more complex molecules. The use of this compound in patents for developing treatments for conditions as different as heart failure and Alzheimer's disease demonstrates its versatility as a building block in modern drug discovery programs. google.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of (1-Methylcyclobutyl)methanamine is a critical area for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for creating more sustainable alternatives.

Future research will likely focus on several key areas. The exploration of biocatalytic methods , employing enzymes such as transaminases, could offer a highly selective and environmentally friendly route to chiral this compound. This approach would leverage the mild reaction conditions and high enantioselectivity often associated with enzymatic transformations. Another promising avenue is the application of flow chemistry . Continuous flow reactors can offer enhanced safety, improved heat and mass transfer, and the potential for process automation, leading to more efficient and scalable syntheses. Furthermore, the development of catalytic routes that minimize the use of stoichiometric reagents and solvents will be paramount. This includes the investigation of novel catalysts for C-N bond formation and the utilization of greener solvent systems.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable transaminases or other enzymes. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

| Green Catalysis | Reduced use of hazardous reagents, improved atom economy. | Development of novel catalysts for efficient C-N bond formation. |

Exploration of Underexplored Reactivity Profiles and Novel Transformations

The inherent ring strain and the presence of a primary amine in this compound suggest a rich and largely unexplored reactivity profile. Future research is poised to uncover novel chemical transformations that leverage these unique structural features.

One area of significant potential is the selective functionalization of the cyclobutane (B1203170) ring . For instance, enzyme-catalyzed hydroxylation, inspired by the action of P450 monooxygenases on similar cyclobutylamine (B51885) derivatives, could introduce new functional handles on the ring with high regio- and stereoselectivity. This would open up avenues for the synthesis of diverse and complex molecular architectures.

Furthermore, the strained nature of the cyclobutane ring makes it a candidate for ring-opening and ring-expansion reactions . The Demjanov rearrangement, a known reaction for cyclobutylamines, could be systematically studied for this compound to access a variety of cyclopentylamine (B150401) derivatives. calstate.edu Additionally, visible-light-mediated photoredox catalysis could enable novel cycloaddition reactions. For example, drawing inspiration from studies on benzocyclobutylanilines, [4+2] cycloaddition reactions could be explored to construct more complex polycyclic systems. nih.gov The investigation of C-H activation strategies on the methyl group or the cyclobutane ring itself also presents an exciting frontier for creating new carbon-carbon and carbon-heteroatom bonds.

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry is set to play a pivotal role in accelerating the exploration of this compound's chemical space. Advanced computational modeling can provide valuable insights into its synthesis and reactivity, guiding experimental efforts and reducing trial-and-error in the laboratory.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bond energies, and reaction mechanisms involving this compound. nih.govacs.orgnih.gov This can help in predicting its reactivity towards different reagents and in understanding the transition states of potential transformations. For example, DFT could be used to model the energetics of ring-opening reactions or to predict the most likely sites for C-H activation.

Moreover, the application of machine learning (ML) and artificial intelligence (AI) offers a powerful tool for predicting reaction outcomes and optimizing synthetic routes. calstate.edusigmaaldrich.comrsc.orgnih.gov By training ML models on large datasets of chemical reactions, it may become possible to predict the products of novel reactions involving this compound with a high degree of accuracy. These predictive models could also be used to design more efficient and sustainable synthetic pathways by exploring a vast parameter space of catalysts, solvents, and reaction conditions. The in silico design of derivatives with specific desired properties, such as binding affinity to a biological target, is another area where computational modeling will be invaluable.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Predicting reactivity, elucidating reaction mechanisms, calculating spectroscopic properties. |

| Machine Learning (ML) / AI | Predicting reaction outcomes, optimizing synthetic routes, in silico drug design. |

Expanding Applications in Targeted Chemical Biology and Probe Development

The unique three-dimensional shape and potential for derivatization make this compound an attractive scaffold for applications in chemical biology. Future research is expected to focus on harnessing this molecule for the development of sophisticated tools to probe and manipulate biological systems.

One exciting avenue is the development of chemical probes based on the this compound core. nih.gov These probes could be designed to selectively interact with specific proteins or other biomolecules, allowing for the study of their function in a cellular context. The rigid cyclobutane framework can serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation, potentially leading to highly potent and selective inhibitors or activators of biological targets.

Furthermore, the incorporation of this compound derivatives into bioorthogonal chemistry workflows is an area ripe for exploration. nih.govnih.govwikipedia.orgescholarship.orgspringernature.com By attaching a bioorthogonal handle, such as an azide (B81097) or a strained alkyne, to the molecule, it could be used to label and visualize biomolecules in living systems. The small size of the cyclobutane moiety is advantageous as it is less likely to perturb the natural function of the biomolecule it is attached to. The development of novel bioorthogonal reactions that are compatible with the this compound scaffold could further expand its utility in this field.

| Application Area | Potential Role of this compound Derivatives |

| Chemical Probes | As scaffolds for the design of selective modulators of protein function. |

| Bioorthogonal Chemistry | As small, non-perturbative tags for the labeling and imaging of biomolecules. |

常见问题

Q. What are the standard synthetic routes for (1-Methylcyclobutyl)methanamine, and what catalysts are typically employed?

The synthesis of this compound can be extrapolated from analogous cyclobutane derivatives. A common approach involves reductive amination of 1-methylcyclobutanecarbaldehyde using ammonium acetate and sodium cyanoborohydride under acidic conditions (pH ~5-6). Alternatively, nucleophilic substitution of a halogenated cyclobutane precursor (e.g., 1-methylcyclobutyl bromide) with methylamine in the presence of a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) is feasible . Catalysts such as palladium on carbon (Pd/C) may be employed for hydrogenation steps in related pathways .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the cyclobutane ring substitution pattern and amine proton integration. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) or Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity (>95%). Fourier-Transform Infrared Spectroscopy (FTIR) can validate the presence of primary amine N-H stretches (~3300 cm⁻¹) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store the compound in a sealed container under refrigeration (2–8°C) with desiccants to prevent moisture absorption. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound when encountering low conversion rates?

Low yields in reductive amination may stem from imine instability. Strategies include:

- Using sodium triacetoxyborohydride (STAB) as a milder reducing agent in dichloroethane at 0–5°C to minimize side reactions .

- Introducing molecular sieves (3Å) to sequester water and shift equilibrium toward imine formation .

- Screening alternative solvents (e.g., THF or MeOH) to improve substrate solubility . Reaction progress should be monitored via TLC (Rf ~0.3 in EtOAc/hexanes) or LC-MS.

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) when characterizing novel derivatives?

Contradictory NMR signals may arise from conformational flexibility or impurities. Solutions include:

- Performing 2D NMR (COSY, HSQC) to assign coupling patterns and verify connectivity .

- Recrystallizing the compound in a non-polar solvent (e.g., hexanes) to remove residual reactants or byproducts .

- Comparing experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What experimental strategies are recommended for elucidating the mechanism of action in neurological target studies?

To investigate interactions with receptors (e.g., dopamine or serotonin transporters):

- Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]paroxetine for SERT) .

- Perform electrophysiology on transfected HEK293 cells expressing human targets to measure ion current modulation .

- Use molecular docking simulations (AutoDock Vina) to predict binding poses within crystallographic receptor structures (e.g., PDB 4M48) .

Q. How should researchers mitigate risks when scaling up synthesis to avoid exothermic reactions or hazardous byproducts?

During scale-up:

- Implement temperature-controlled reactors with jacketed cooling (ΔT ≤ 10°C) to manage exothermic steps .

- Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Conduct Hazard and Operability (HAZOP) studies to identify risks, such as amine degradation under prolonged heating .

- Quench excess reagents with aqueous citric acid before purification to neutralize reactive species .

Q. What methodologies are effective for reconciling contradictory data in the literature regarding biological activity?

Systematic reviews and meta-analyses (following PRISMA guidelines) can resolve inconsistencies:

- Stratify studies by assay type (e.g., in vitro vs. in vivo) and dosage ranges to identify confounding variables .

- Apply Egger’s regression test to assess publication bias in reported IC₅₀ values .

- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Methodological Notes

- Synthetic Optimization : Always cross-reference reaction conditions with analogous cyclobutane derivatives (e.g., substituent effects on ring strain) .

- Data Contradictions : Use open-access repositories (e.g., PubChem) to compare experimental and computational properties .

- Safety Protocols : Adhere to OSHA guidelines for amine handling, including spill containment kits and emergency eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。